

Spectroscopic Analysis of Methyl pmethoxyhydrocinnamate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl p-methoxyhydrocinnamate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl p-methoxyhydrocinnamate**, also known as Methyl 3-(4-methoxyphenyl)propanoate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, quality control, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Chemical Structure and Properties

- IUPAC Name: Methyl 3-(4-methoxyphenyl)propanoate
- Synonyms: **Methyl p-methoxyhydrocinnamate**, Methyl 4-methoxybenzenepropanoate
- CAS Number: 15823-04-8[1]
- Molecular Formula: C11H14O3[1]
- Molecular Weight: 194.23 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.



¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Methyl p-methoxyhydrocinnamate** exhibits distinct signals corresponding to the different types of protons present in the molecule. The data, typically recorded in deuterated chloroform (CDCl₃), is summarized below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.12	d	2H	8.6	Ar-H (ortho to OCH₃)
6.83	d	2H	8.6	Ar-H (meta to OCH₃)
3.78	S	3H	-	Ar-OCH₃
3.66	S	3H	-	COOCH₃
2.89	t	2H	7.8	-CH2-Ar
2.60	t	2H	7.8	-CH2-COO-

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.



Chemical Shift (δ) ppm	Assignment
173.5	C=O (Ester)
158.1	Ar-C (para to CH ₂ CH ₂ COOCH ₃)
132.8	Ar-C (ipso to CH ₂ CH ₂ COOCH ₃)
129.8	Ar-C (ortho to OCH ₃)
113.9	Ar-C (meta to OCH₃)
55.2	Ar-OCH₃
51.6	COOCH ₃
35.5	-CH ₂ -Ar
29.8	-CH ₂ -COO-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ^{−1})	Intensity	Assignment
~3000-2850	Strong	C-H stretch (aromatic and aliphatic)
~1735	Strong	C=O stretch (ester)
~1610, ~1510	Medium-Strong	C=C stretch (aromatic ring)
~1245	Strong	C-O stretch (ester, aryl ether)
~1175	Strong	C-O stretch (ester)
~830	Strong	p-disubstituted benzene bend

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Relative Intensity	Assignment
194	Moderate	[M] ⁺ (Molecular Ion)
163	Moderate	[M - OCH ₃]+
134	Strong	[M - COOCH3 - H]+
121	High	[H₃CO-C ₆ H₄-CH₂] ⁺ (Tropylium ion)
91	Moderate	[C ₇ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **Methyl p-methoxyhydrocinnamate** is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A small volume (typically 1 μ L) of the sample solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Spectroscopic Workflow



Sample Preparation Methyl p-methoxyhydrocinnamate Prepare KBr Pellet Dissolve in CDCl3 Prepare KBr Pellet Spectroscopic Analysis NMR Spectrometer FTIR Spectrometer GC-MS System Data Acquisition & Interpretation IR Spectrum Mass Spectrum Structural Elucidation

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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- 2. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 PubChem [pubchem.ncbi.nlm.nih.gov]
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